2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride
Description
2-[(1H-Imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride (CAS 1311314-29-0) is an organic compound with the molecular formula C₆H₉ClN₂O₂S and a molecular weight of 208.67 g/mol . It features a thioether linkage (-S-) connecting an imidazole ring (substituted at the 2-position) to an acetic acid moiety, which is protonated as a hydrochloride salt. The compound is commercially available as a powder and is stored at room temperature, though detailed safety data remain unspecified . Its applications are linked to life sciences research, particularly in studies involving imidazole derivatives or sulfur-containing bioactive molecules .
Properties
IUPAC Name |
2-(1H-imidazol-2-ylmethylsulfanyl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c9-6(10)4-11-3-5-7-1-2-8-5;/h1-2H,3-4H2,(H,7,8)(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQGBHMDZKIFCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)CSCC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311314-29-0 | |
| Record name | Acetic acid, 2-[(1H-imidazol-2-ylmethyl)thio]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution via Chloromethylimidazole Intermediate
The most widely reported method involves the reaction of 2-(chloromethyl)-1H-imidazole hydrochloride with mercaptoacetic acid under basic conditions (Figure 1). The mechanism proceeds via nucleophilic displacement, where the thiolate ion attacks the electrophilic carbon of the chloromethyl group.
Procedure :
- 2-(Chloromethyl)-1H-imidazole hydrochloride (1.0 equiv) is suspended in anhydrous dimethylformamide (DMF).
- Mercaptoacetic acid (1.2 equiv) is added dropwise at 0–5°C, followed by triethylamine (2.5 equiv) to deprotonate the thiol.
- The reaction is stirred at room temperature for 12–16 hours.
- The mixture is acidified with concentrated HCl, and the product is precipitated using cold diethyl ether.
Yield : 68–72% after recrystallization from ethanol/water.
Key Observations :
- Excess base (>2.5 equiv) leads to imidazole ring decomposition.
- Solvents like DMF or acetonitrile improve solubility but require rigorous drying to avoid hydrolysis of the chloromethyl intermediate.
Mitsunobu Reaction for Sulfanyl Linkage Formation
An alternative approach employs the Mitsunobu reaction to couple 2-(hydroxymethyl)imidazole with thioacetic acid (Figure 2). This method avoids halogenated intermediates but requires stoichiometric reagents.
Procedure :
- 2-(Hydroxymethyl)imidazole (1.0 equiv), thioacetic acid (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are combined in tetrahydrofuran (THF).
- The reaction is stirred at 25°C for 24 hours.
- The product is hydrolyzed with 1M HCl to cleave the thioester, yielding the free sulfanylacetic acid.
Yield : 55–60% after column chromatography (silica gel, CHCl₃/MeOH).
Limitations :
- High cost of DEAD and triphenylphosphine.
- Requires post-synthetic hydrolysis, complicating scalability.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Comparative studies reveal solvent polarity and temperature critically influence reaction efficiency (Table 1).
Table 1. Solvent Screening for Nucleophilic Substitution
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 25 | 16 | 72 | 98.5 |
| Acetonitrile | 40 | 8 | 65 | 97.2 |
| Ethanol | 25 | 24 | 58 | 95.8 |
| THF | 25 | 20 | 63 | 96.4 |
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the thiolate ion, while protic solvents (ethanol) retard reactivity due to hydrogen bonding.
Stoichiometry and Byproduct Control
Using a 1:1.2 molar ratio of chloromethylimidazole to mercaptoacetic acid minimizes di-alkylation byproducts (e.g., bis-sulfanyl derivatives). Excess mercaptoacetic acid (>1.5 equiv) promotes hydrolysis of the chloromethyl group, reducing yield.
Analytical Characterization and Validation
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH) shows ≥98% purity with retention time 6.8 minutes.
Industrial-Scale Adaptations
Continuous Flow Synthesis
A patent-pending method utilizes microreactors to enhance heat transfer and reduce reaction time:
Green Chemistry Initiatives
Solvent-free mechanochemical synthesis has been explored:
- 2-(Chloromethyl)imidazole hydrochloride and mercaptoacetic acid are ball-milled with K₂CO₃ (2.0 equiv) for 2 hours.
- Yield: 70%, eliminating organic waste.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis
2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly those involving imidazole derivatives. The compound's versatility allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts sulfur to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Forms thiol derivatives | Sodium borohydride, lithium aluminum hydride |
| Substitution | Modifies the imidazole ring with electrophiles | Alkyl halides, acyl chlorides |
Biology
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor or modulator. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This property makes it a candidate for studying enzyme mechanisms and developing new inhibitors .
Case Study: Enzyme Targeting
In studies focused on enzyme inhibition, compounds similar to 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid have shown promise in modulating enzyme activity related to metabolic pathways. Such investigations can lead to advancements in drug design targeting specific enzymes involved in disease processes.
Medicine
Therapeutic Potential
The compound is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities. Its unique structure allows for interactions with biological targets that may lead to significant pharmacological effects .
Table 2: Potential Therapeutic Applications
| Application Type | Description |
|---|---|
| Antimicrobial | Investigated for efficacy against various pathogens |
| Anticancer | Explored for effects on cancer cell proliferation |
Case Study: Anticancer Activity
Preliminary studies have indicated that derivatives of imidazole compounds exhibit cytotoxic effects on cancer cell lines. Further research is needed to elucidate the mechanisms involved and optimize these compounds for clinical use.
Industry
Material Development
In industrial applications, 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride is used in the development of new materials and catalysts. Its chemical properties allow it to be incorporated into polymers and other materials that require specific functionalities .
Mechanism of Action
The mechanism of action of 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with three analogs, focusing on structural variations, physicochemical properties, and hypothesized functional implications.
Table 1: Key Structural and Physicochemical Comparisons
Critical Insights from Structural Variations
Thioether vs. Direct N-Linkage :
The thioether group in the target compound introduces sulfur-mediated redox activity and lipophilicity compared to 2-(1H-imidazol-1-yl)acetic acid hydrochloride . This may influence membrane permeability in biological systems.
Functional Group Modifications : The absence of a carboxylic acid in 1803593-23-8 reduces acidity, shifting the compound’s behavior in physiological pH environments compared to the target molecule.
Biological Activity
2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride is an imidazole derivative with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure combines an imidazole ring with a sulfanylacetic acid moiety, which contributes to its potential as an enzyme inhibitor and therapeutic agent.
- Molecular Formula : C₆H₈N₂O₂S·HCl
- Molecular Weight : 208.67 g/mol
- IUPAC Name : 2-(1H-imidazol-2-ylmethylsulfanyl)acetic acid; hydrochloride
- Appearance : White powder
The biological activity of 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. Additionally, the sulfur atom can form covalent bonds with nucleophilic residues in proteins, leading to modulation of their functions .
Antimicrobial Properties
Research indicates that imidazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that related compounds possess minimum inhibitory concentrations (MICs) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have demonstrated that certain derivatives can inhibit the growth of these pathogens, suggesting potential applications in treating infections .
| Compound | Target Pathogen | MIC (µM) |
|---|---|---|
| Compound A | S. aureus | 20–40 |
| Compound B | E. coli | 40–70 |
Anticancer Activity
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. The potential for developing this compound into a chemotherapeutic agent is under investigation .
Enzyme Inhibition
2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride has been studied for its enzyme inhibitory effects. It may serve as a lead compound for the development of inhibitors targeting specific enzymes involved in disease processes, including those related to cancer and infectious diseases .
Study on Antimicrobial Efficacy
In a comparative study published in 2020, several imidazole derivatives were synthesized and tested against multi-drug resistant strains of bacteria. The study found that certain compounds exhibited potent antibacterial activity, significantly outperforming traditional antibiotics like ceftriaxone .
Evaluation of Anticancer Properties
A recent study focused on the anticancer potential of imidazole derivatives, including 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride. The results indicated that these compounds could inhibit tumor growth in vitro and in vivo models by inducing cell cycle arrest and apoptosis .
Q & A
Q. What are the optimal synthetic routes for 2-[(1H-imidazol-2-ylmethyl)sulfanyl]acetic acid hydrochloride, and how can reaction conditions be tailored to improve yield?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or thiol-ene reactions. A validated approach involves reacting thioglycolic acid with imidazole derivatives under acidic conditions. For example, in analogous sulfanyl acetic acid syntheses, methanol is used as a solvent with stoichiometric control (1.5–2.0 equivalents of thioglycolic acid) to minimize byproducts. Post-reaction purification via crystallization (e.g., using ethyl acetate/n-hexane mixtures) or column chromatography (with ethyl acetate/TEA gradients) enhances purity . Yield optimization may require adjusting pH (to stabilize the imidazole-thiol intermediate) and inert atmospheres to prevent oxidation.
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Methodological Answer:
- NMR : and NMR in DMSO-d resolve imidazole protons (δ 7.0–8.5 ppm) and the sulfanyl-acetic acid backbone (δ 3.5–4.5 ppm).
- X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement. For hygroscopic compounds like this hydrochloride salt, rapid data collection at low temperatures (100 K) minimizes decomposition. Hydrogen bonding between the imidazole ring and chloride ions can be mapped to confirm protonation states .
Q. How should researchers handle the compound’s hygroscopicity and stability during storage?
Methodological Answer: Store under nitrogen or argon in sealed vials with desiccants (e.g., silica gel). Short-term stability tests (TGA/DSC) indicate decomposition above 150°C, suggesting refrigeration at 2–8°C for long-term storage. Use anhydrous solvents during handling to prevent hydrolysis of the sulfanyl group .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Target-specific assays (e.g., enzyme inhibition for kinases or antimicrobial disk diffusion) are recommended. For imidazole derivatives, solubility in PBS (pH 7.4) or DMSO (≤1% v/v) is critical. Include positive controls (e.g., known imidazole-based inhibitors) and validate results with triplicate runs to address variability .
Q. How can researchers address low solubility in aqueous buffers during biological testing?
Methodological Answer: Use co-solvents like PEG-400 or cyclodextrins. For hydrochloride salts, adjust pH to 6.5–7.0 to enhance ionization. Sonication (15–30 min) or micellar solubilization (with Tween-80) may improve dispersion. Confirm stability via HPLC post-treatment .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer: Reconcile discrepancies by:
- Validating force fields in molecular docking (e.g., AutoDock Vina vs. Schrödinger).
- Testing metabolite interference (e.g., serum proteins in cell-based assays).
- Reassessing protonation states (imidazole pKa ~6.95) under physiological conditions using QM/MM simulations .
Q. How can structure-activity relationship (SAR) studies be designed to probe the sulfanyl-acetic acid moiety’s role?
Methodological Answer: Synthesize analogs with:
- Varied sulfur linkers (e.g., sulfoxides, sulfones).
- Substituents on the imidazole ring (e.g., methyl, nitro groups). Use multivariate analysis (PCA or PLS) to correlate electronic/steric descriptors (Hammett σ, LogP) with activity. PubChem bioassay datasets (AID 743255) provide reference scaffolds for comparison .
Q. What advanced techniques characterize degradation products under stressed conditions?
Methodological Answer:
Q. How can computational modeling predict intermolecular interactions in co-crystallization studies?
Methodological Answer: Use Gaussian 09 or ORCA for DFT calculations to map electrostatic potential surfaces. Molecular dynamics (GROMACS) simulate packing motifs, focusing on hydrogen bonds between the hydrochloride and imidazole NH groups. Compare with SHELXD-generated Patterson maps for experimental validation .
Q. What methodologies address batch-to-batch variability in synthetic reproducibility?
Methodological Answer: Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs: temperature, stoichiometry).
- Use DoE (Design of Experiments) to optimize reaction time/pH.
- Track impurities via UPLC-PDA and assign structures using HRMS/MS. Certify batches with ≥95% purity (by qNMR) for biological studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
